Compound Description: This compound is a novel oxazole derivative synthesized and characterized using techniques like IR spectroscopy, 13C NMR, mass spectroscopy, and single-crystal X-ray diffraction analysis. The research primarily focuses on understanding its crystal structure and intermolecular interactions using Hirschfeld surface analysis. []
Compound Description: This compound serves as a crucial intermediate in synthesizing PRO1, a PROTAC molecule targeting mTOR. The synthesis utilizes a palladium-catalyzed Suzuki reaction. [, ]
Relevance: While this compound does not share the same core structure as 2-(4-pentylbenzoyl)oxazole, it belongs to the broader category of biologically active oxazole derivatives. The research highlights the significance of oxazole-containing compounds in medicinal chemistry. [, ]
Compound Description: NVS-CRF38 is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist. The study investigates deuterium isotope effects to optimize the pharmacokinetic properties of NVS-CRF38. []
Ketanserin
Compound Description: Ketanserin is synthesized using 3-(2-chloroethyl)-2,4-(1H,3H)-quinazolinedione and 4-(parafluorobenzoyl)piperidine or via dihydro-5H-oxazole(2,3-b)quinazolin-5-one and the hydrochloride salt of 4-(parafluorobenzoyl)piperidine. The research focuses on optimizing the synthesis of ketanserin and its hydrochloride salt. []
Relevance: Although ketanserin does not share a direct structural resemblance with 2-(4-pentylbenzoyl)oxazole, it highlights the use of oxazole intermediates, like dihydro-5H-oxazole(2,3-b)quinazolin-5-one, in pharmaceutical synthesis. []
Compound Description: KR-69232 is a novel diacylglycerol acyltransferase-1 (DGAT-1) inhibitor, investigated as a potential therapeutic agent for metabolic disorders. [, ]
Relevance: This compound shares the oxazole ring structure with 2-(4-pentylbenzoyl)oxazole. Both compounds possess an aryl substituent at the 2-position of the oxazole ring. Notably, KR-69232 further emphasizes the relevance of oxazole derivatives in medicinal chemistry for addressing metabolic diseases. [, ]
Compound Description: DPB is a novel light-emitting material. The study investigates its electroluminescent properties in organic light-emitting diode (OLED) devices. []
Relevance: While DPB features a benzo[d]oxazole core, distinct from the simple oxazole in 2-(4-pentylbenzoyl)oxazole, it exemplifies the use of oxazole-containing compounds in materials science, particularly for their optoelectronic properties. []
2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole
Compound Description: The study elucidates the crystal structure of this compound, revealing disorder in the oxazole ring. []
Compound Description: The research investigates the crystal structure of this compound, revealing its conformation and intermolecular interactions. []
Relevance: This compound contains an oxazolidine ring, a saturated analog of the oxazole ring present in 2-(4-pentylbenzoyl)oxazole. The study highlights the structural similarities and differences between oxazoles and related heterocycles. []
Enigmazole A
Compound Description: Enigmazole A is a cytotoxic marine macrolide. The research focuses on the total synthesis of enigmazole A, utilizing a 2,4-disubstituted oxazole synthon. []
Relevance: The synthesis of enigmazole A highlights the use of 2,4-disubstituted oxazoles as building blocks in natural product synthesis. This approach emphasizes the importance of oxazole derivatives in constructing complex molecules. []
4-(2-Methyl-1,3-oxazole-5-yl)-benzenesulfonamide
Compound Description: This compound is a selective carbonic anhydrase II inhibitor. The study investigates its biotransformation in rats and rabbits. []
Relevance: This compound, similar to 2-(4-pentylbenzoyl)oxazole, possesses an oxazole ring substituted at the 2-position. The research further emphasizes the therapeutic potential of compounds containing an oxazole moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TRC150094 is under investigation in clinical trial NCT03254446 (Safety and Efficacy Study of TRC150094 to Improve the CV Risk in Subjects With Diabetes, Dyslipidemia and Hypertension).